Cas no 2172440-41-2 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid)
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid
- EN300-1512392
- 2172440-41-2
- 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]-3-methoxybutanoic acid
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- Inchi: 1S/C26H32N2O7/c1-4-26(16-33-2,24(31)27-14-17(34-3)13-23(29)30)28-25(32)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,17,22H,4,13-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)
- InChI Key: FSSYKRXIFGJDFZ-UHFFFAOYSA-N
- SMILES: O(C(NC(C(NCC(CC(=O)O)OC)=O)(COC)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 484.22095136g/mol
- Monoisotopic Mass: 484.22095136g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 35
- Rotatable Bond Count: 13
- Complexity: 711
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 123Ų
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1512392-1.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]-3-methoxybutanoic acid |
2172440-41-2 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1512392-50mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]-3-methoxybutanoic acid |
2172440-41-2 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1512392-100mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]-3-methoxybutanoic acid |
2172440-41-2 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1512392-250mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]-3-methoxybutanoic acid |
2172440-41-2 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1512392-500mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]-3-methoxybutanoic acid |
2172440-41-2 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1512392-1000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]-3-methoxybutanoic acid |
2172440-41-2 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1512392-2500mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]-3-methoxybutanoic acid |
2172440-41-2 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1512392-5000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]-3-methoxybutanoic acid |
2172440-41-2 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1512392-10000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]-3-methoxybutanoic acid |
2172440-41-2 | 10000mg |
$14487.0 | 2023-09-27 |
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid
Recent Advances in the Study of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid (CAS: 2172440-41-2)
The compound 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid (CAS: 2172440-41-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure featuring fluorenylmethoxycarbonyl (Fmoc) and methoxymethyl groups, is being explored for its potential applications in peptide synthesis, drug delivery, and as a building block for novel therapeutics. The unique chemical properties of this compound, including its stability and reactivity, make it a valuable tool in modern medicinal chemistry.
Recent studies have focused on optimizing the synthesis of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid to improve yield and purity. Advanced techniques such as solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) have been employed to achieve these goals. Researchers have reported successful incorporation of this compound into peptide chains, demonstrating its utility in creating structurally diverse and biologically active peptides. The presence of the Fmoc group allows for selective deprotection, enabling precise control over the synthesis process.
In addition to its role in peptide synthesis, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid has shown promise in drug delivery systems. Its amphiphilic nature facilitates the formation of micelles and nanoparticles, which can encapsulate hydrophobic drugs and enhance their bioavailability. Preliminary in vitro studies have indicated that drug-loaded nanoparticles incorporating this compound exhibit improved cellular uptake and controlled release profiles, suggesting potential applications in targeted cancer therapy and other diseases.
Further investigations into the biological activity of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid have revealed its interaction with specific cellular receptors and enzymes. Molecular docking studies suggest that this compound may modulate key signaling pathways involved in inflammation and apoptosis. These findings open new avenues for the development of small-molecule inhibitors or activators based on the structural framework of this compound. However, more extensive in vivo studies are required to validate these observations and assess the compound's pharmacokinetics and toxicity.
The versatility of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid extends to its potential use in bioconjugation strategies. Researchers have successfully attached this molecule to proteins, antibodies, and other biomolecules, creating hybrid systems with enhanced functionality. Such conjugates are being explored for diagnostic applications, including imaging and biosensing, as well as for therapeutic purposes, such as antibody-drug conjugates (ADCs). The ability to fine-tune the chemical properties of this compound makes it an attractive candidate for these applications.
Despite these promising developments, challenges remain in the large-scale production and application of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid. Issues such as cost-effectiveness, scalability, and regulatory approval need to be addressed to facilitate its transition from the laboratory to clinical use. Collaborative efforts between academia and industry are essential to overcome these hurdles and fully realize the potential of this compound in advancing chemical biology and pharmaceutical science.
In conclusion, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamido-3-methoxybutanoic acid (CAS: 2172440-41-2) represents a multifaceted tool with broad applications in peptide synthesis, drug delivery, and bioconjugation. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in the development of next-generation therapeutics and diagnostics. As the field progresses, further studies will undoubtedly expand our understanding of its mechanisms and optimize its use in various biomedical applications.
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